

Application of Ph-HTBA in Neuronal Cell Lines: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Ph-HTBA*
Cat. No.: *B13902147*

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Introduction

(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (**Ph-HTBA**) is a novel, brain-permeable analog of γ -hydroxybutyrate (GHB). It has demonstrated significant neuroprotective properties, primarily through its interaction with the hub domain of Ca^{2+} /calmodulin-dependent protein kinase II alpha ($\text{CaMKII}\alpha$), a key enzyme in physiological and pathological glutamate signaling.[2][3][4] **Ph-HTBA** selectively binds to the $\text{CaMKII}\alpha$ hub domain, leading to its thermal stabilization and a reduction in Ca^{2+} -stimulated autophosphorylation at Threonine 286 (Thr286).[2][4] This mechanism contributes to its superior neuroprotective effects at low doses, making it a promising candidate for therapeutic interventions in conditions involving neuronal damage, such as ischemic stroke.[2][4]

This document provides detailed application notes and experimental protocols for utilizing **Ph-HTBA** in neuronal cell lines to investigate its neuroprotective effects and mechanism of action.

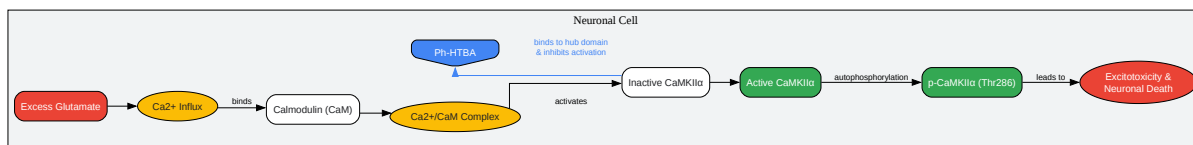
Data Presentation

Biophysical and Pharmacokinetic Properties of Ph-HTBA

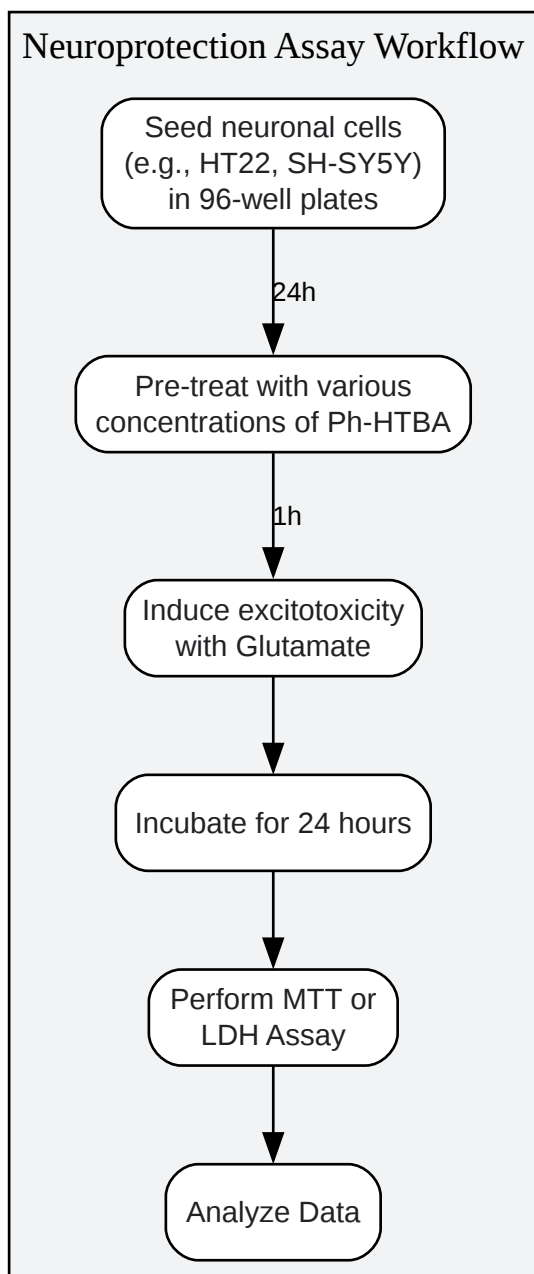
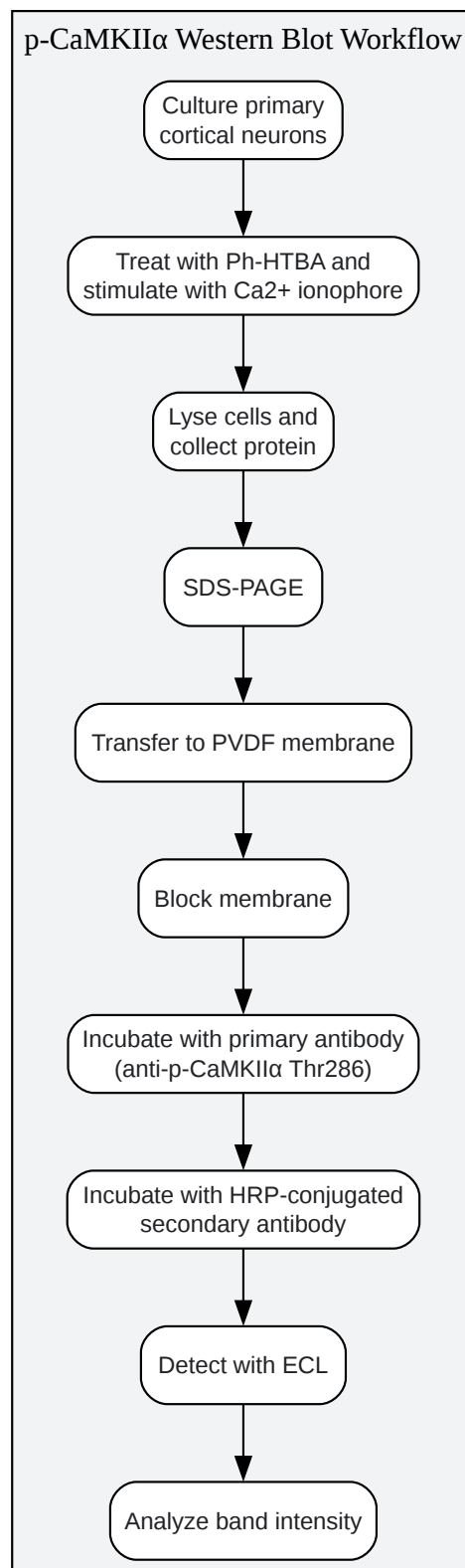
Parameter	Value	Assay	Reference
IC50	452 μ M	Intrinsic Tryptophan Fluorescence Inhibition	[5]
KD	757 nM	Surface Plasmon Resonance (SPR)	[1]

Signaling Pathway

The proposed signaling pathway for **Ph-HTBA**'s neuroprotective effect involves its direct interaction with the CaMKII α hub domain. This binding event interferes with the Ca²⁺/calmodulin-dependent activation and subsequent autophosphorylation of CaMKII α at Thr286, a critical step in the downstream signaling cascade that can lead to excitotoxicity and neuronal death.



Neuroprotection Assay Workflow

p-CaMKII α Western Blot Workflow[Click to download full resolution via product page](#)

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